methyl 4,7-dimethyl-1H-indole-2-carboxylate
Overview
Description
Methyl 4,7-dimethyl-1H-indole-2-carboxylate is a derivative of indole, which is a fundamental scaffold in medicinal chemistry and natural products. Indole derivatives are known for their diverse biological activities and are prevalent in a variety of therapeutic agents. The indole ring system is a common structure found in many pharmaceuticals and biologically active molecules.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various catalytic systems. For instance, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, a related compound, involves a five-step process starting from 2,4-dimethylaniline and includes N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction . Similarly, the synthesis of N-substituted indole-3-carboxylic acid derivatives, which are structurally related to methyl 4,7-dimethyl-1H-indole-2-carboxylate, can be achieved through Cu(I)-catalyzed intramolecular amination of aryl bromides . Another efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates involves cross-dehydrogenative coupling using Cu(OAc)2·H2O as a catalyst .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered pyrrole ring. In the case of methyl 4,7-dimethyl-1H-indole-2-carboxylate, the indole core is substituted at the 4 and 7 positions with methyl groups and at the 2 position with a carboxylate ester. The crystal and molecular structure of related cycloplatinated indole derivatives has been determined by X-ray structure determination, revealing the coordination of the indole nucleus to platinum .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, methyl 3-amino-1H-indole-2-carboxylates can react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form pyrimido[5,4-b]indole derivatives . The reactivity of the indole nucleus allows for the formation of diverse compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like methyl 4,7-dimethyl-1H-indole-2-carboxylate are influenced by their functional groups and molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's reactivity, solubility, and stability. For instance, the synthesis and characterization of the 6-deaza derivative of coenzyme PQQ, a related compound, involved comparing its physical and chemical properties to other PQQ derivatives . These properties are crucial for the compound's potential application in medicinal chemistry and its behavior in biological systems.
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4,7-dimethyl-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-5-8(2)11-9(7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQUXXYSYNUUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405801 | |
Record name | methyl 4,7-dimethyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,7-dimethyl-1H-indole-2-carboxylate | |
CAS RN |
187607-75-6 | |
Record name | methyl 4,7-dimethyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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